2-benzyl-3-bromo-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-bromo-1-benzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-benzyl-3-bromo-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis to facilitate the cyclization process . These methods provide efficient and high-yielding pathways for the synthesis of this compound.
Chemical Reactions Analysis
2-Benzyl-3-bromo-1-benzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-3-bromo-1-benzofuran-5-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown potential as an anti-tumor and antibacterial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-benzyl-3-bromo-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Benzyl-3-bromo-1-benzofuran-5-ol can be compared with other benzofuran derivatives, such as 5-bromobenzofuran and 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones . These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which influences its interactions with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
2-benzyl-3-bromo-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-15-12-9-11(17)6-7-13(12)18-14(15)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFNKGFTRPGTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.